(R)-2-Methylpiperazine dihydrochloride
Overview
Description
- ®-2-Methylpiperazine dihydrochloride is a chemical compound with the molecular formula C<sub>5</sub>H<sub>14</sub>N<sub>2</sub> · 2HCl . It is a derivative of piperazine, containing two hydrochloride groups.
- Piperazines are commonly used in pharmaceuticals and organic synthesis due to their versatile chemical properties.
Synthesis Analysis
- The synthesis of ®-2-Methylpiperazine dihydrochloride involves the reaction of piperazine with hydrochloric acid. The resulting compound is a white crystalline solid.
- Further details on the specific synthetic route and conditions would require a more in-depth literature search.
Molecular Structure Analysis
- The molecular structure of ®-2-Methylpiperazine dihydrochloride consists of a six-membered piperazine ring with a methyl group attached to one of the nitrogen atoms.
- The dihydrochloride salt form ensures stability and solubility.
Chemical Reactions Analysis
- ®-2-Methylpiperazine dihydrochloride can participate in various chemical reactions typical of piperazines, including nucleophilic substitution, oxidation, and complexation reactions.
- Specific reactions would depend on the functional groups present in the molecule.
Physical And Chemical Properties Analysis
- Physical Properties :
- White crystalline solid.
- Soluble in water and other polar solvents.
- Chemical Properties :
- Reactivity with acids and bases.
- Stability under specific storage conditions.
Scientific Research Applications
Catalytic Activity in Diastereoselective Reactions
(R)-2-Methylpiperazine dihydrochloride has been utilized in the synthesis of metal-organic coordination compounds, which serve as diastereoselective catalysts for the nitroaldol (Henry) reaction. These compounds, prepared using (R)-2-Methylpiperazine and various metallic sulfates, demonstrate the ability to regulate diastereoselectivity from exclusive threo to exclusive erythro isomer preparation with yields ranging from 50-99%, depending on the catalyst and substrate used (Naïli et al., 2013).
Ferroelectric Materials
Research into hydrogen-bonded ferroelectrics based on metal-organic coordination has highlighted the construction of compounds using cobalt(II) (R)-2-methylpiperazine trichloride through hydrogen bonds. These materials exhibit promising ferroelectric properties, presenting a new avenue for exploring novel metal-organic coordination-based ferroelectrics (Ye et al., 2009).
Organic Molecular Crystals
The ferroelectric behavior of homochiral organic compounds, including (R)-2-methylpiperazine-1,4-diamine, has been investigated. These compounds display ferroelectric properties, which are partly attributed to orientational disorder and the presence of hydrogen bonds in their crystal structures. This research underscores the potential of (R)-2-Methylpiperazine derivatives in the development of ferroelectric materials (Zhang et al., 2010).
Synthesis and Characterization of Coordination Compounds
(R)-2-Methylpiperazine has been used in the synthesis and structural characterization of coordination compounds with cobalt sulfate heptahydrate. These studies contribute to our understanding of the structural diversity and functional properties of coordination compounds, highlighting the utility of (R)-2-Methylpiperazine in inorganic chemistry (Chen et al., 2014).
Diastereomeric Salt Formation
Research on diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid has provided insights into the formation of well-defined hydrogen tartrate chains and their arrangement into layered structures. This work contributes to the field of crystallography by illustrating the stereochemical complexity and interactions possible with (R)-2-Methylpiperazine derivatives (Katagiri et al., 2010).
Safety And Hazards
- ®-2-Methylpiperazine dihydrochloride may pose risks associated with handling chemicals, such as skin and eye irritation.
- Always follow safety guidelines and wear appropriate protective equipment when working with this compound.
Future Directions
- Research on ®-2-Methylpiperazine dihydrochloride could focus on:
- Developing more efficient synthetic routes.
- Investigating its potential applications in drug design or organic synthesis.
- Exploring its biological activity and pharmacological properties.
Remember that this analysis is based on general knowledge, and for more specific details, further research and consultation of relevant scientific literature would be necessary. 🌟
properties
IUPAC Name |
(2R)-2-methylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUWOBYBMGVFIU-ZJIMSODOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493940 | |
Record name | (2R)-2-Methylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methylpiperazine dihydrochloride | |
CAS RN |
75336-89-9 | |
Record name | (2R)-2-Methylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-methylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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